molecular formula C27H46IN B14620530 3H-Indolium, 1-hexadecyl-2,3,3-trimethyl-, iodide CAS No. 60168-14-1

3H-Indolium, 1-hexadecyl-2,3,3-trimethyl-, iodide

Cat. No.: B14620530
CAS No.: 60168-14-1
M. Wt: 511.6 g/mol
InChI Key: LPDMYXAWHCZBDI-UHFFFAOYSA-M
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Description

3H-Indolium, 1-hexadecyl-2,3,3-trimethyl-, iodide is a chemical compound that belongs to the indolium family. It is characterized by its unique structure, which includes a hexadecyl chain and three methyl groups attached to the indolium core. This compound is often used in various scientific and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Indolium, 1-hexadecyl-2,3,3-trimethyl-, iodide typically involves the alkylation of 2,3,3-trimethylindolenine with a hexadecyl halide, followed by quaternization with methyl iodide. The reaction conditions usually require a solvent such as methanol or ethanol and may involve heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3H-Indolium, 1-hexadecyl-2,3,3-trimethyl-, iodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding indole derivatives.

    Reduction: It can be reduced under specific conditions to yield different indoline derivatives.

    Substitution: The iodide ion can be substituted with other nucleophiles, leading to a variety of functionalized products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like thiols, amines, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various indole and indoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3H-Indolium, 1-hexadecyl-2,3,3-trimethyl-, iodide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

    Biology: This compound is employed in the study of cellular processes and as a fluorescent marker.

    Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3H-Indolium, 1-hexadecyl-2,3,3-trimethyl-, iodide involves its interaction with specific molecular targets. The hexadecyl chain allows for membrane integration, while the indolium core can interact with various biological molecules. This compound can modulate cellular pathways by binding to receptors or enzymes, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,3-Tetramethyl-3H-indolium iodide
  • 1-Ethyl-2,3,3-trimethyl-3H-indolium iodide
  • 2,3,3-Trimethyl-1-propyl-3H-indolium iodide

Uniqueness

3H-Indolium, 1-hexadecyl-2,3,3-trimethyl-, iodide is unique due to its long hexadecyl chain, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring membrane integration or hydrophobic interactions, setting it apart from other indolium compounds.

Properties

CAS No.

60168-14-1

Molecular Formula

C27H46IN

Molecular Weight

511.6 g/mol

IUPAC Name

1-hexadecyl-2,3,3-trimethylindol-1-ium;iodide

InChI

InChI=1S/C27H46N.HI/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-28-24(2)27(3,4)25-21-18-19-22-26(25)28;/h18-19,21-22H,5-17,20,23H2,1-4H3;1H/q+1;/p-1

InChI Key

LPDMYXAWHCZBDI-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[N+]1=C(C(C2=CC=CC=C21)(C)C)C.[I-]

Origin of Product

United States

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